molecular formula C21H25N3O5 B11393900 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11393900
M. Wt: 399.4 g/mol
InChI Key: RHWNNMYJXBRSGM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine to form an amide intermediate. This intermediate is then reacted with 4-nitrophenol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amino derivative .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C21H25N3O5/c1-28-18-8-4-16(5-9-18)20(23-12-2-3-13-23)14-22-21(25)15-29-19-10-6-17(7-11-19)24(26)27/h4-11,20H,2-3,12-15H2,1H3,(H,22,25)

InChI Key

RHWNNMYJXBRSGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3

Origin of Product

United States

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